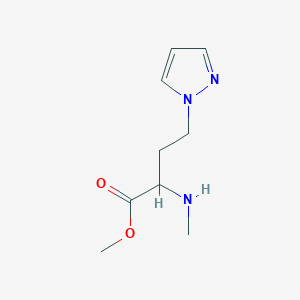![molecular formula C10H9NO2S B13631241 3-(Benzo[d]oxazol-2-ylthio)propanal](/img/structure/B13631241.png)
3-(Benzo[d]oxazol-2-ylthio)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[d]oxazol-2-ylthio)propanal is a heterocyclic compound that features a benzoxazole ring fused with a propanal group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-ylthio)propanal typically involves the reaction of benzoxazole derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of copper(I) catalyzed azide-alkyne cycloaddition reaction . The reaction conditions often include the use of solvents like chloroform and ethanol, with refluxing for several hours to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzo[d]oxazol-2-ylthio)propanal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: 3-(Benzo[d]oxazol-2-ylthio)propanoic acid.
Reduction: 3-(Benzo[d]oxazol-2-ylthio)propanol.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Benzo[d]oxazol-2-ylthio)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Benzo[d]oxazol-2-ylthio)propanal involves its interaction with various molecular targets. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells . These pathways are crucial in mediating its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: Similar in structure but contain a sulfur atom in place of the oxygen in the benzoxazole ring.
Benzimidazole derivatives: Contain an imidazole ring fused with a benzene ring.
Thiadiazole derivatives: Feature a thiadiazole ring fused with various substituents.
Uniqueness
3-(Benzo[d]oxazol-2-ylthio)propanal is unique due to its specific combination of a benzoxazole ring with a propanal group, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H9NO2S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
3-(1,3-benzoxazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H9NO2S/c12-6-3-7-14-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-6H,3,7H2 |
InChI-Schlüssel |
NMJRQDAECQLMKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)










![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)
